molecular formula C26H26N2O4 B11434442 2-(2,4-dimethoxybenzyl)-3-oxo-N-(2-phenylethyl)isoindoline-1-carboxamide

2-(2,4-dimethoxybenzyl)-3-oxo-N-(2-phenylethyl)isoindoline-1-carboxamide

Cat. No.: B11434442
M. Wt: 430.5 g/mol
InChI Key: VMCGPAOHICETNV-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide is a complex organic compound with a unique structure that includes an isoindole core, phenylethyl group, and dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide typically involves multiple steps. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the isoindole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

2-[(2,4-Dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide is unique due to its isoindole core, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-1H-isoindole-1-carboxamide

InChI

InChI=1S/C26H26N2O4/c1-31-20-13-12-19(23(16-20)32-2)17-28-24(21-10-6-7-11-22(21)26(28)30)25(29)27-15-14-18-8-4-3-5-9-18/h3-13,16,24H,14-15,17H2,1-2H3,(H,27,29)

InChI Key

VMCGPAOHICETNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2C(C3=CC=CC=C3C2=O)C(=O)NCCC4=CC=CC=C4)OC

Origin of Product

United States

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